![molecular formula C18H20O2 B13856587 (9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Undecynoic acid methyl ester: is an organic compound with the molecular formula C12H20O2. It is a methyl ester derivative of 9-undecynoic acid, characterized by the presence of a triple bond between the ninth and tenth carbon atoms in the undecanoic acid chain. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-undecynoic acid methyl ester typically involves the esterification of 9-undecynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: On an industrial scale, 9-undecynoic acid methyl ester can be produced through the pyrolysis of ricinoleic acid, which is derived from castor oil. The pyrolysis process involves heating the methyl ester of ricinoleic acid to high temperatures (500-600°C) in the presence of steam, resulting in the formation of 9-undecynoic acid and heptanal. The 9-undecynoic acid is then esterified with methanol to produce the methyl ester .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Undecynoic acid methyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Undecynoic acid methyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including polymers and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving fatty acid derivatives.
Industry: Industrially, 9-undecynoic acid methyl ester is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the synthesis of fragrances and flavoring agents .
Wirkmechanismus
The mechanism of action of 9-undecynoic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of certain microorganisms by disrupting their cell membrane integrity and interfering with fatty acid biosynthesis. The compound’s triple bond allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Methyl 10-undecenoate: This compound is an unsaturated fatty acid ester with a terminal double bond, used in similar applications as 9-undecynoic acid methyl ester.
Undecylenic acid methyl ester: Another related compound with a terminal double bond, used in the production of polymers and as an antifungal agent.
Uniqueness: 9-Undecynoic acid methyl ester is unique due to the presence of a triple bond, which imparts distinct reactivity compared to its counterparts with double bonds. This triple bond allows for a wider range of chemical transformations, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C18H20O2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18-/m0/s1 |
InChI-Schlüssel |
WKRLQDKEXYKHJB-LESCRADOSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3C(=CCC4=C3C=CC(=C4)O)[C@H]1CCC2=O |
Kanonische SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


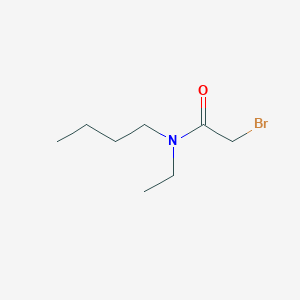
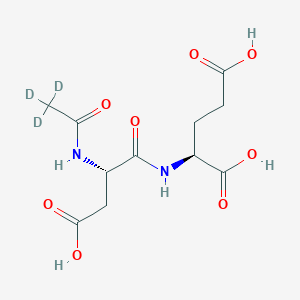
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)

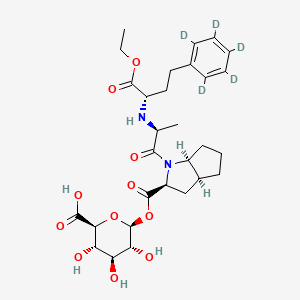
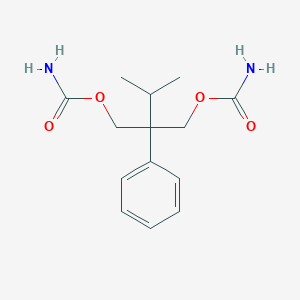
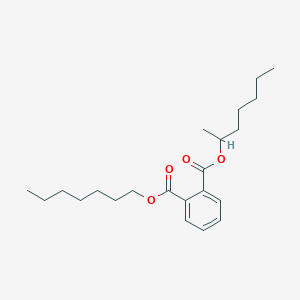

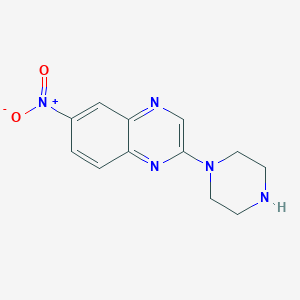

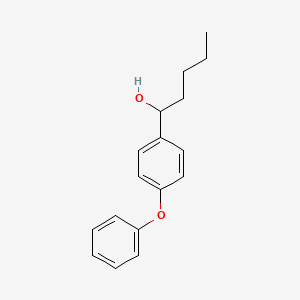
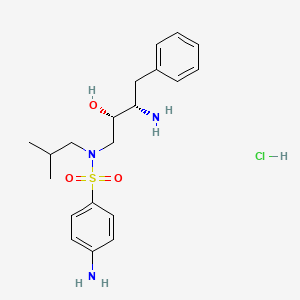
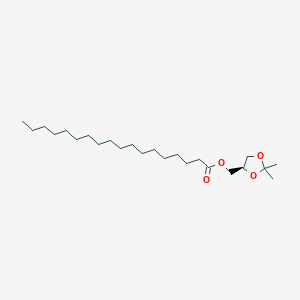
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
